molecular formula C26H46N2O B1669529 Cyclovirobuxine CAS No. 860-79-7

Cyclovirobuxine

Numéro de catalogue B1669529
Numéro CAS: 860-79-7
Poids moléculaire: 402.7 g/mol
Clé InChI: GMNAPBAUIVITMI-RZWOIDSXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclovirobuxine is a steroid alkaloid and a natural product found in Buxus sempervirens . It is the main active constituent of traditional Chinese medicine Buxus microphylla and has been developed as a safe and effective cardiovascular drug in China . It has also been used to relieve various pain symptoms for centuries .


Synthesis Analysis

Cyclovirobuxine D (CVB-D) is a Buxus alkaloid. A variety of fragments and analogues of CVB-D have been designed and synthesized as new Ca v 3.2 inhibitors . Compounds 2-7 exhibited potency against Ca v 3.2 channels, and two of them were more active than their parent molecules .


Molecular Structure Analysis

Cyclovirobuxine D has a molecular formula of C26H46N2O . The IUPAC name is (3β,5α,16α,20S)-4,4,14-trimethyl-3,20-bis(methylamino)-9,19-cyclopregnan-16-ol . The molecular weight is 402.66 .


Chemical Reactions Analysis

Cyclovirobuxine D has been found to inhibit T-type calcium channels . It potently inhibits voltage-gated Ca v 2.2 and Ca v 3.2 channels but has negligible effects on a diverse group of nociceptive ion channels distributed in primary afferent neurons .


Physical And Chemical Properties Analysis

Cyclovirobuxine D is a small molecule with a poor water solubility of 0.06 mg/mL . Its molecular weight is 402.66 .

Applications De Recherche Scientifique

Cardiovascular Applications

Cyclovirobuxine D has been shown to ameliorate acute myocardial ischemia by opening K(ATP) channels, releasing nitric oxide, and inhibiting thrombosis, highlighting its mechanism on myocardial ischemia related to cytoprotection and stimulation of NO generation (Hu, Liu, Wang, & Chen, 2007). It also exhibits effects on heart failure rats following myocardial infarction, suggesting potential as a new therapy for heart failure (Yu, Fang, Lü, Xu, & Lu, 2011). Moreover, cyclovirobuxine D has been found to alleviate inflammatory and neuropathic pain, mainly by inhibiting voltage-gated Cav3.2 channels, offering a novel approach to pain management (Su, Gong, Li, Yang, & Nian, 2022).

Anti-inflammatory and Anticancer Applications

Research indicates that cyclovirobuxine D suppresses lipopolysaccharide-induced inflammatory responses in murine macrophages by blocking the JAK-STAT signaling pathway, contributing to its cardioprotective actions (Guo, Li, Wang, Lei, Yu, & Chen, 2014). Additionally, it inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway, suggesting a novel therapeutic approach for CRC treatment (Jiang, Chen, Ren, Li, Sun, Xing, Zhu, & Piao, 2020).

Other Applications

Cyclovirobuxine D has also been studied for its protective effects against doxorubicin-induced cardiomyopathy by suppressing oxidative damage and mitochondrial biogenesis impairment, demonstrating its potential in cardiomyopathy treatment (Guo, Guo, Yang, Peng, Zhao, Li, & Peng, 2015). Furthermore, it protects against diabetic cardiomyopathy by activating Nrf2-mediated antioxidant responses, highlighting a potential therapeutic application in diabetic cardiomyopathy management (Jiang, Fu, Xu, Hu, Yang, Zhang, Luo, Gan, Tao, Liang, & Shen, 2020).

Safety And Hazards

Cyclovirobuxine D is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Cyclovirobuxine D has potential therapeutic use in diabetic cardiomyopathy, mainly by activation of the Nrf2 signaling pathway to suppress oxidative stress . It also provides a compelling rationale and foundation for conducting clinical studies to repurpose cyclovirobuxine D in pain management .

Propriétés

IUPAC Name

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNAPBAUIVITMI-ABNIRSKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316983
Record name Cyclovirobuxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclovirobuxine D

CAS RN

860-79-7
Record name Cyclovirobuxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclovirobuxine D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclovirobuxine D
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclovirobuxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclovirobuxin D
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOVIROBUXINE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51GY352868
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclovirobuxine
Reactant of Route 2
Cyclovirobuxine
Reactant of Route 3
Cyclovirobuxine
Reactant of Route 4
Cyclovirobuxine
Reactant of Route 5
Cyclovirobuxine
Reactant of Route 6
Cyclovirobuxine

Citations

For This Compound
665
Citations
GH Du, XL He, SB Wang, GH Du - Natural Small Molecule Drugs from …, 2018 - Springer
… Cyclovirobuxine is an alkaloid extracted from common … Cyclovirobuxine is a new Chinese medicine that is successfully … After decades of clinical observation, cyclovirobuxine has the …
Number of citations: 2 link.springer.com
J Lu, D Sun, S Gao, Y Gao, J Ye, P Liu - Journal of pharmacological …, 2014 - Elsevier
… In this study, we reported that cyclovirobuxine D (CVB-D), an alkaloid component in a traditional Chinese herb, could induce autophagy in the MCF-7 human breast cancer cell line. CVB…
Number of citations: 70 www.sciencedirect.com
C Bailly, J Zhang - Journal of Traditional Chinese Medical Sciences, 2020 - Elsevier
The steroidal alkaloid cyclovirobuxine D (Cvb-D) is the active principle of the oral drug huangyangning used for many years in China for the treatment of cardiovascular and …
Number of citations: 4 www.sciencedirect.com
L Zhou, H Tang, F Wang, S Ou, T Wu… - Oncology …, 2020 - spandidos-publications.com
Gliomas are the most common neoplasm of the human central nervous system. Glioblastoma multiforme (GBM) is one of the most serious types of gliomas. Although considerable …
Number of citations: 9 www.spandidos-publications.com
P YU, B DI, W LIU, S GAO, H DONG… - Chinese Journal of …, 2007 - manu41.magtech.com.cn
… METHODS: 2 mg of cyclovirobuxine D orally disintegrating tablets and cyclovirobuxine D … The concentration of cyclovirobuxine D in plasma was determined by LC/MS/MS after a solid …
Number of citations: 1 manu41.magtech.com.cn
R Munikishore, R Liu, S Zhang, QS Zhao, Y Nian… - Bioorganic …, 2023 - Elsevier
Cyclovirobuxine-D (CVB-D) is a Buxus alkaloid and a major active constituent in the Chinese medicinal herb Buxus microphylls. Traditionally, the natural alkaloid cyclovirobuxine-D has …
Number of citations: 2 www.sciencedirect.com
E Grossini, G Avanzi, M Gallicchio, C Molinari… - Pharmacological …, 2005 - Elsevier
In Fura-2/loaded ECV304 endothelial cells cyclovirobuxine D … In cells treated with digitonin, cyclovirobuxine D did not … Furthermore, cyclovirobuxine D was effective in halting the …
Number of citations: 16 www.sciencedirect.com
X GUO, S SUN, B YU - Chinese Journal of Pharmaceutical …, 2009 - ingentaconnect.com
Objective:To screen and develop a pharmacopeias method for the determination and uniformity examination of cyclovirobuxine D in materials and Huangyangning tablets.Method:The …
Number of citations: 3 www.ingentaconnect.com
J Wei, Q Lai, SP Shumyak, L Xu, C Zhang… - … of Chromatography B, 2015 - Elsevier
To explore the brain-targeting of cyclovirobuxine D(CVB-D) after administered intranasally, the pharmacokinetics of CVB-D via three different drug delivery routes: intragastric (ig), …
Number of citations: 22 www.sciencedirect.com
J XUE, R HAN, S GAO, H DONG - Chinese Journal of …, 2008 - ingentaconnect.com
… cyclovirobuxine D were given to 32 healthy volunteers in randomized crossover study.The concentration of cyclovirobuxine D in … The pharmacokinetic parameters cyclovirobuxine D and …
Number of citations: 0 www.ingentaconnect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.